2,2'-Dinitrobiphenyl

Heterocyclic synthesis Reductive cyclization Azo compound formation

2,2′-Dinitrobiphenyl is the critical ortho,ortho′-dinitro isomer—steric congestion enforces a ~60.5° dihedral angle, uniquely enabling intramolecular N–N bond formation to yield benzo[c]cinnoline frameworks upon reduction. Incorrect isomer substitution (e.g., 4,4′-dinitrobiphenyl) causes complete reaction failure. Also employed as a validated GC internal standard for organochlorine analysis. Procure this isomer specifically to ensure synthetic and analytical success. ≥99.0% (GC) purity, white to light yellow crystalline solid.

Molecular Formula C12H8N2O4
Molecular Weight 244.2 g/mol
CAS No. 2436-96-6
Cat. No. B165474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dinitrobiphenyl
CAS2436-96-6
Molecular FormulaC12H8N2O4
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H
InChIKeyQAFJHDNFUMKVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Dinitrobiphenyl (CAS 2436-96-6): Procurement-Relevant Identity and Structural Baseline


2,2′-Dinitrobiphenyl is a symmetrically ortho-disubstituted biphenyl derivative, bearing nitro groups at the 2- and 2′-positions of the biphenyl core [1]. This specific substitution pattern imparts distinct steric congestion around the central C–C bond, resulting in a non-planar molecular geometry with a crystallographically defined dihedral angle of approximately 60.5° between the phenyl rings [2]. The compound exists as a white to light yellow crystalline solid (melting point: 124–127 °C) with molecular weight 244.21 g/mol, and is commercially available at purities ≥99.0% (GC) from multiple specialty chemical vendors [3]. Its primary procurement interest arises from applications in heterocyclic synthesis (particularly benzo[c]cinnoline precursors), analytical chemistry as an internal standard, and materials science research .

2,2′-Dinitrobiphenyl: Why Generic Dinitrobiphenyl Isomers Cannot Be Interchanged Without Performance Deviation


Dinitrobiphenyl exists in multiple regioisomeric forms (2,2′-, 2,4′-, and 4,4′-dinitrobiphenyl), each with fundamentally different spatial arrangements of nitro substituents [1]. This substitution pattern directly governs both ground-state molecular geometry and reaction trajectory. The 2,2′-isomer exhibits a sterically enforced non-planar conformation with a crystallographic dihedral angle of approximately 60.5° [2], whereas the 4,4′-isomer adopts a near-planar geometry that facilitates extended π-conjugation and markedly different reactivity [3]. These conformational differences translate into divergent chemical behavior: the 2,2′-isomer uniquely undergoes intramolecular N–N bond formation upon partial reduction to yield benzo[c]cinnoline frameworks—a transformation that is sterically and geometrically impossible for the 4,4′-analog, which instead yields the open-chain 4,4′-diaminobiphenyl monomer [4]. Consequently, substitution with an incorrect isomer in any application requiring intramolecular cyclization, specific dielectric response, or defined molecular recognition would result in complete reaction failure rather than reduced efficiency.

Quantitative Differentiation Evidence for 2,2′-Dinitrobiphenyl (CAS 2436-96-6)


Regiospecific Intramolecular Cyclization to Benzo[c]cinnoline: Quantitative Selectivity vs. 4,4′-Dinitrobiphenyl

Under photocatalytic reduction conditions, 2,2′-dinitrobiphenyl undergoes regiospecific intramolecular N–N bond formation to yield benzo[c]cinnoline with 95% selectivity, with only 5% of the open-chain 2,2′-biphenyldiamine byproduct formed [1]. In contrast, 4,4′-dinitrobiphenyl lacks the spatial proximity between nitro groups required for intramolecular cyclization; under identical reduction conditions, it produces exclusively 4,4′-diaminobiphenyl with 0% benzo[c]cinnoline formation . This binary difference (95% cyclized heterocycle vs. 0% cyclized) demonstrates that the 2,2′-isomer enables an entirely distinct synthetic pathway inaccessible to the 4,4′-analog.

Heterocyclic synthesis Reductive cyclization Azo compound formation

Microwave-Accelerated Suzuki–Miyaura Access to Unsymmetrical 2,2′-Dinitrobiphenyls: Scalable Heterocyclic Precursor Platform

A novel tailored Suzuki–Miyaura cross-coupling protocol enables the preparation of unsymmetrically substituted 2,2′-dinitro-1,1′-biphenyls, followed by microwave-assisted domino partial nitro reduction and intramolecular diazo bond formation to afford the benzo[c]cinnoline scaffold [1]. While quantitative isolated yields for the 2,2′-dinitrobiphenyl intermediate are not reported in isolation, the overall two-step process demonstrates broad tolerance to both electron-withdrawing and electron-donating substituents and is explicitly designed for rapid, scalable heterocyclic synthesis [2]. This represents a practical, expedited route to pharmacologically relevant benzo[c]cinnoline frameworks that is not accessible via 4,4′-dinitrobiphenyl intermediates.

Cross-coupling methodology Microwave-assisted synthesis Benzo[c]cinnoline precursors

Distinct Dielectric Relaxation Behavior Arising from Ortho-Substitution Pattern

Dielectric relaxation studies in the microwave region (1.5–10 GHz) over 293–323 K reveal that 2,2′-dinitrobiphenyl in mesitylene exhibits Debye-like relaxation behavior with a characteristic relaxation time (τ_D) that correlates with the molecular moment of inertia about the axis perpendicular to the dipole moment direction [1]. Comparative analysis across symmetrically substituted biphenyls demonstrates that the 2,2′-dinitro substitution pattern produces distinct relaxation parameters attributable to its unique torsional angle (ϕ) that gradually decreases with increasing solvent dielectric permittivity [2]. In contrast, 2,2′-dibromobiphenyl exists only in a single conformational state with a torsional angle of approximately 100° (anti form), indicating that the nitro-substituted analog exhibits conformationally dynamic behavior not observed with halogen substituents [3].

Dielectric spectroscopy Molecular conformation Material characterization

Analytical Internal Standard for GC Determination of p,p′-DDT: Validated Application

2,2′-Dinitrobiphenyl has been validated and documented as an internal standard for the gas chromatographic determination of p,p′-DDT in technical and formulated products . This application leverages the compound‘s thermal stability (boiling point: 387.6 ± 17.0 °C at 760 mmHg) and distinct chromatographic retention characteristics . While the 4,4′-dinitrobiphenyl isomer could theoretically serve similar analytical functions, its planar conformation and different polarity yield distinct retention behavior; method validation is specific to the 2,2′-isomer. Substituting the 4,4′-isomer without revalidation would compromise quantitative accuracy due to altered response factors and retention time shifts.

Analytical chemistry Gas chromatography Environmental analysis

2,2′-Dinitrobiphenyl: Evidence-Backed Research and Industrial Application Scenarios


Heterocyclic Synthesis: Benzo[c]cinnoline Scaffold Construction

2,2′-Dinitrobiphenyl is the requisite starting material for the synthesis of benzo[c]cinnoline frameworks via intramolecular N–N bond formation [1]. Under photocatalytic reduction with TiO₂ and UV irradiation, the compound yields benzo[c]cinnoline with 95% selectivity at 25 μmol scale over 20 h [2]. Alternative reduction methods using NaHS achieve reductive coupling within 20 min under ambient conditions with moderate to good yields [3]. The microwave-assisted Suzuki–Miyaura coupling approach further enables the preparation of unsymmetrically substituted 2,2′-dinitrobiphenyl derivatives, broadening access to diverse benzo[c]cinnoline analogs [4]. Benzo[c]cinnolines exhibit promising anticancer and antioxidant activities, making this a pharmacologically relevant synthetic pathway [5].

Analytical Chemistry: Validated Internal Standard for Organochlorine Pesticide Quantification

2,2′-Dinitrobiphenyl serves as an established internal standard in gas chromatographic methods for the determination of p,p′-DDT in technical and formulated products [1]. Its thermal stability (boiling point: 387.6 ± 17.0 °C) and well-defined retention characteristics make it suitable for high-temperature GC analysis of organochlorine compounds [2]. Laboratories operating under GLP/GMP frameworks should procure the 2,2′-isomer specifically, as substitution with the 4,4′-isomer would require method revalidation due to altered chromatographic behavior.

Materials Science: Dielectric Property Tuning and Conformational Studies

The ortho,ortho′-dinitro substitution pattern in 2,2′-dinitrobiphenyl generates a conformationally dynamic molecular system whose torsional angle (ϕ) responds to solvent dielectric permittivity, with the angle gradually decreasing as solvent polarity increases [1]. This behavior contrasts with the static single-conformer state of 2,2′-dibromobiphenyl (ϕ ≈ 100°), offering researchers a tunable molecular probe for dielectric relaxation studies [2]. Dielectric measurements in the microwave region (1.5–10 GHz) reveal Debye-like relaxation with τ_D correlated to molecular moment of inertia [3].

Green Chemistry Education: Solvent-Free Ullmann Coupling Laboratory Demonstration

A documented solvent-free synthesis of 2,2′-dinitrobiphenyl via Ullmann coupling provides a pedagogical platform for demonstrating green chemistry principles in undergraduate organic chemistry curricula [1]. The experiment proceeds by heating 1-iodo-2-nitrobenzene with copper and sand in a test tube, followed by purification via column chromatography and characterization by melting point and ¹H NMR spectroscopy [2]. This protocol reinforces essential laboratory skills—chromatography and spectroscopy—while illustrating solvent-free reaction conditions and minimal purification solvent usage [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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